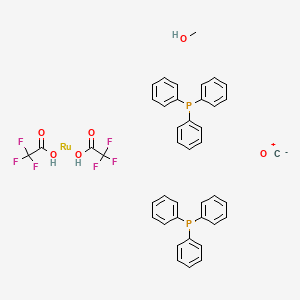
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane” is a complex chemical entity that combines several distinct components, each with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves several steps, each requiring specific conditions and reagents:
Carbon Monoxide: Carbon monoxide is typically produced by the incomplete combustion of carbon-containing materials. Industrially, it is produced by the reaction of carbon dioxide with carbon at high temperatures.
Methanol: Methanol is synthesized through the hydrogenation of carbon monoxide in the presence of a catalyst, typically a mixture of copper, zinc oxide, and alumina.
Ruthenium: Ruthenium is obtained from platinum ores and is isolated through a series of chemical reactions, including chlorination and reduction.
2,2,2-Trifluoroacetic Acid: This compound is produced industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Triphenylphosphane: Triphenylphosphane is synthesized by the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of each component, followed by their combination under controlled conditions. The specific methods and conditions depend on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: For example, carbon monoxide can be oxidized to carbon dioxide.
Reduction: Methanol can be reduced to methane under specific conditions.
Substitution: Triphenylphosphane can undergo substitution reactions with halogens to form triphenylphosphine halides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen, lithium aluminum hydride.
Catalysts: Ruthenium complexes, copper-zinc-alumina.
Major Products
Carbon Dioxide: From the oxidation of carbon monoxide.
Methane: From the reduction of methanol.
Triphenylphosphine Halides: From the substitution reactions of triphenylphosphane.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: Investigated for its potential use in drug delivery systems and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: Ruthenium complexes act as catalysts by facilitating the transfer of electrons and protons in chemical reactions.
Biological Interactions: The compound can interact with biological molecules, altering their structure and function.
Therapeutic Effects: In medicine, the compound may target specific cellular pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carbon Dioxide: Similar to carbon monoxide but with different reactivity and applications.
Ethanol: Similar to methanol but less toxic and with different industrial uses.
Platinum: Similar to ruthenium but more widely used in catalysis and medicine.
Acetic Acid: Similar to 2,2,2-trifluoroacetic acid but less acidic and with different applications.
Triphenylarsine: Similar to triphenylphosphane but with different reactivity and toxicity.
Uniqueness
This compound is unique due to the combination of its components, each contributing distinct properties and reactivity. The presence of ruthenium as a catalyst, along with the reactivity of carbon monoxide and methanol, makes this compound particularly valuable in catalysis and organic synthesis.
Properties
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














